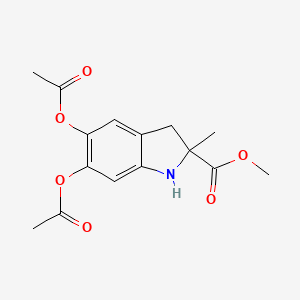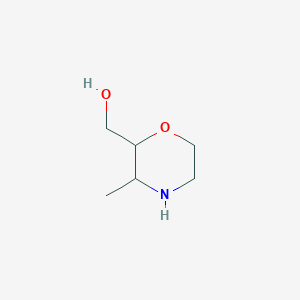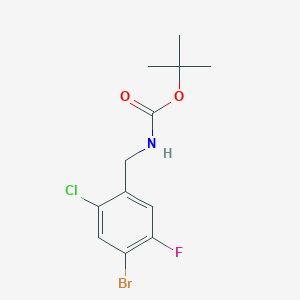
tert-Butyl (4-bromo-2-chloro-5-fluorobenzyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (4-bromo-2-chloro-5-fluorobenzyl)carbamate is a chemical compound known for its unique structural properties and potential applications in various fields. It is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzyl group, which is further connected to a carbamate group. This compound is often used in organic synthesis and research due to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (4-bromo-2-chloro-5-fluorobenzyl)carbamate typically involves the reaction of 4-bromo-2-chloro-5-fluorobenzyl alcohol with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The general reaction scheme is as follows:
4-bromo-2-chloro-5-fluorobenzyl alcohol+tert-butyl chloroformate→tert-Butyl (4-bromo-2-chloro-5-fluorobenzyl)carbamate
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (4-bromo-2-chloro-5-fluorobenzyl)carbamate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The halogen atoms (bromine and chlorine) on the benzyl ring can be substituted by nucleophiles such as amines or thiols.
Oxidation: The benzyl group can be oxidized to form corresponding benzaldehyde or benzoic acid derivatives.
Reduction: The carbamate group can be reduced to form amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or borane-tetrahydrofuran (BH3-THF).
Major Products
Nucleophilic Substitution: Substituted benzyl carbamates.
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: Benzylamines.
Scientific Research Applications
tert-Butyl (4-bromo-2-chloro-5-fluorobenzyl)carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein modification.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl (4-bromo-2-chloro-5-fluorobenzyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen atoms enhances its binding affinity and reactivity. The carbamate group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (4-bromo-2-chloro-5-fluorophenyl)carbamate
- tert-Butyl (2-bromo-4-chlorophenoxy)ethylcarbamate
- tert-Butyl (2-bromo-5-methylthiazol-4-yl)carbamate
Uniqueness
tert-Butyl (4-bromo-2-chloro-5-fluorobenzyl)carbamate is unique due to the specific arrangement of halogen atoms on the benzyl ring, which imparts distinct chemical and physical properties
Properties
Molecular Formula |
C12H14BrClFNO2 |
|---|---|
Molecular Weight |
338.60 g/mol |
IUPAC Name |
tert-butyl N-[(4-bromo-2-chloro-5-fluorophenyl)methyl]carbamate |
InChI |
InChI=1S/C12H14BrClFNO2/c1-12(2,3)18-11(17)16-6-7-4-10(15)8(13)5-9(7)14/h4-5H,6H2,1-3H3,(H,16,17) |
InChI Key |
QDRHTXYUFQBXOZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC(=C(C=C1Cl)Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Oxo-2,3-dihydrooxazolo[4,5-b]pyridine-5-carbaldehyde](/img/structure/B13988892.png)

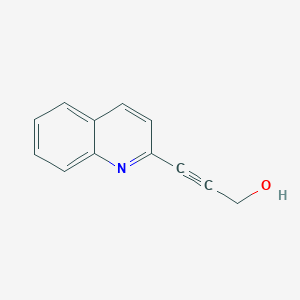
![tert-butyl 3-(2-methoxy-2-oxoethyl)-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B13988908.png)

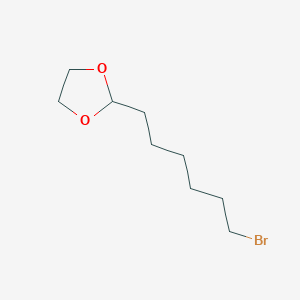
![4-[[4-[Bis(2-chloroethyl)amino]-2-methylphenyl]diazenyl]benzoic acid](/img/structure/B13988933.png)
![Pyrazolo[1,5-A]pyrimidin-5-ylboronic acid pinacol ester](/img/structure/B13988934.png)




